((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Chiral Synthesis Enantiomeric Purity Carbocyclic Nucleoside

This (1S,4R)-enantiomer is the mandatory chiral precursor for Abacavir sulfate. The opposite (1R,4S)-enantiomer yields an inactive diastereomer and cannot be used. The hydrochloride salt ensures superior stability and solubility versus the free base. Procure exact stereochemistry with CoA confirming chemical purity ≥98% and enantiomeric excess >99% ee. Ideal for multi-kg to ton-scale API manufacturing.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 168960-19-8
Cat. No. B107887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
CAS168960-19-8
Synonyms(1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride; 
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1C(C=CC1[NH3+])CO.[Cl-]
InChIInChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1
InChIKeyDFJSXBUVSKWALM-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS 168960-19-8) as a Chiral Intermediate


((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, commonly referred to as (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride, is a chiral amino alcohol building block primarily utilized as a key intermediate in the pharmaceutical industry [1]. This compound features a cyclopentene ring, a primary amine, and a hydroxymethyl group, existing as a hydrochloride salt to enhance stability and solubility . Its primary, high-volume application is as a crucial precursor in the industrial synthesis of the antiviral drug Abacavir, a carbocyclic nucleoside reverse transcriptase inhibitor used in the treatment of HIV [2].

Why ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride Cannot Be Substituted


The (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-methanol is specifically required for the synthesis of bioactive carbocyclic nucleosides like Abacavir . The precise stereochemistry at the 1 and 4 positions is critical; the undesired (1R,4S)-enantiomer is considered an impurity that must be rigorously controlled or avoided, as it leads to the synthesis of an inactive or less active diastereomer of the final drug . Furthermore, the hydrochloride salt form (CAS 168960-19-8) offers distinct advantages in handling, stability, and solubility compared to its free base (CAS 136522-35-5), which can simplify synthesis and purification workflows . Consequently, substituting this compound with a racemic mixture, the opposite enantiomer, or even the free base is not scientifically viable for established processes aimed at producing stereochemically pure and active pharmaceutical ingredients.

Quantitative Evidence Guide for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride


Stereochemical Purity: Enantiomeric Excess (ee) vs. Racemic or (1R,4S) Enantiomer

The compound's value is defined by its stereochemical purity. Chemoenzymatic and advanced chemical routes have been developed to produce the target (1S,4R)-enantiomer with exceptionally high enantiomeric excess (ee), minimizing contamination from the unwanted (1R,4S)-enantiomer . This high ee is a critical differentiator, as the presence of the opposite enantiomer directly impacts the purity and efficacy of the final drug substance, necessitating its control as an impurity .

Chiral Synthesis Enantiomeric Purity Carbocyclic Nucleoside Abacavir Intermediate

Salt Form Advantage: Hydrochloride Salt (CAS 168960-19-8) vs. Free Base (CAS 136522-35-5)

The hydrochloride salt form of the compound (CAS 168960-19-8) provides tangible benefits over its free base counterpart (CAS 136522-35-5) in terms of stability and solubility, which are critical for reliable scale-up and storage . The free base is often procured with a typical purity specification of 95-97% , whereas the salt form is a defined, stable crystalline solid that can be handled and stored with reduced risk of degradation .

Process Chemistry Formulation Solubility Stability Intermediate Handling

Synthetic Efficiency: Scalable Routes to High Purity vs. Classical Multi-Step Synthesis

Modern synthetic approaches for this specific compound have been optimized for efficiency and scalability, a key differentiator from older, less efficient chemical syntheses. For instance, a chemoenzymatic route is reported to achieve >99% ee and a conversion rate >95% . This contrasts with earlier multi-step chemical syntheses described in patents, which are noted for being lengthy, low-yielding, and producing material with low optical purity [1].

Green Chemistry Process Scale-up Chemoenzymatic Synthesis Cost Efficiency

Defined Role as an Intermediate: Abacavir Precursor vs. General Amino Alcohol Building Block

The compound's primary and most significant application is as a dedicated intermediate in the synthesis of Abacavir, a specific antiretroviral drug [1]. This is a distinct and high-value role compared to the more general application of related amino alcohols as non-specific chiral building blocks in exploratory medicinal chemistry . The compound is a direct precursor to a commercial drug substance, which defines its quality and purity requirements.

Antiviral Synthesis API Manufacturing Carbocyclic Nucleoside Drug Development

High-Value Application Scenarios for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride


Industrial-Scale Manufacturing of Abacavir and Related Carbocyclic Nucleosides

The primary industrial application for this compound is as the chiral starting material for the synthesis of Abacavir sulfate, an antiretroviral medication . Its specific stereochemistry is essential for constructing the carbocyclic core of the active pharmaceutical ingredient (API) . Procurement in this context requires multi-kilogram to ton-scale quantities with rigorous quality documentation, including certificates of analysis (CoA) detailing chemical purity, enantiomeric excess (>99% ee), and impurity profiles .

Process Development and Optimization for Antiviral APIs

Research and development groups focused on optimizing the Abacavir synthetic route or developing novel, more efficient chemoenzymatic pathways are key users of this intermediate. The evidence of high-yielding, high-ee enzymatic routes positions this compound as a target for continuous improvement . Researchers in this area require smaller, research-grade quantities of the compound to test new catalysts, reagents, and reaction conditions aimed at reducing cost or improving the sustainability of the commercial process .

Synthesis of Chiral Impurity Reference Standards

Due to the critical importance of stereochemistry, the opposite enantiomer (1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride is a key impurity that must be monitored and controlled during Abacavir production . High-purity samples of the target compound are therefore required by analytical chemistry and quality control laboratories to develop and validate chiral HPLC or other enantioselective analytical methods. These methods are essential for batch release testing and ensuring the stereochemical purity of the final API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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